1-(3-Fluoro-2-methoxypyridin-4-YL)ethanone

Description

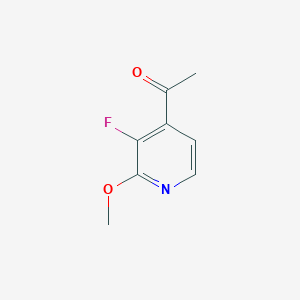

1-(3-Fluoro-2-methoxypyridin-4-yl)ethanone is a pyridine-based derivative characterized by a ketone group at the 4-position, a methoxy group at the 2-position, and a fluorine atom at the 3-position of the pyridine ring. This substitution pattern imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and organic synthesis. Its molecular formula is C₈H₈FNO₂, with a molecular weight of 169.15 g/mol. The fluorine atom enhances electronegativity and metabolic stability, while the methoxy group contributes electron-donating effects, balancing the ring’s electronic profile .

Properties

Molecular Formula |

C8H8FNO2 |

|---|---|

Molecular Weight |

169.15 g/mol |

IUPAC Name |

1-(3-fluoro-2-methoxypyridin-4-yl)ethanone |

InChI |

InChI=1S/C8H8FNO2/c1-5(11)6-3-4-10-8(12-2)7(6)9/h3-4H,1-2H3 |

InChI Key |

OIJKEDWMSBVTCM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C(=NC=C1)OC)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-2-methoxypyridin-4-yl)ethan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with 3-fluoro-2-methoxypyridine as the starting material.

Acylation Reaction: The key step involves the acylation of 3-fluoro-2-methoxypyridine using an appropriate acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.

Reaction Conditions: The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent any side reactions.

Industrial Production Methods: In an industrial setting, the production of 1-(3-Fluoro-2-methoxypyridin-4-yl)ethan-1-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-2-methoxypyridin-4-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(3-Fluoro-2-methoxypyridin-4-yl)ethan-1-one has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Industrial Research: It is utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-2-methoxypyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group play crucial roles in modulating the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyridine Ethanones

1-(5-Methoxypyridin-3-yl)ethanone

- Structure : Methoxy group at position 5, ketone at position 3.

- Molecular Formula: C₈H₉NO₂; Molecular Weight: 151.16 g/mol.

- Comparison : Lacks fluorine, reducing electron-withdrawing effects. The methoxy group at position 5 may alter steric interactions in synthesis or biological activity compared to the target compound’s 2-methoxy substituent .

1-(4-Chloropyridin-2-yl)ethanone

- Structure : Chlorine at position 4, ketone at position 2.

- Molecular Formula: C₇H₆ClNO; Molecular Weight: 155.58 g/mol.

- Comparison : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce metabolic stability but enhance lipophilicity. The ketone’s position (2 vs. 4) also impacts reactivity .

1-(2-Methoxy-5-methylpyridin-3-yl)ethanone

- Structure : Methoxy at position 2, methyl at position 5.

- Molecular Formula: C₉H₁₁NO₂; Molecular Weight: 177.19 g/mol.

- Comparison: The methyl group introduces steric hindrance absent in the target compound.

Halogenated Pyridine Derivatives

1-(2-Chloropyrimidin-4-yl)ethanone

- Structure : Chlorine at position 2 of a pyrimidine ring.

- Molecular Formula : C₆H₅ClN₂O; Molecular Weight : 156.57 g/mol.

- Comparison : Pyrimidine core differs from pyridine, altering aromaticity and hydrogen-bonding capabilities. Chlorine’s position (2 vs. 3) may influence regioselectivity in reactions .

1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonylphenyl)ethanone

- Structure : Methyl group at position 6, methylsulfonylphenyl side chain.

- Molecular Formula: C₁₅H₁₅NO₃S; Molecular Weight: 289.35 g/mol.

Substituent Effects on Bioactivity

Evidence from phenyl ethanones (e.g., 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone) suggests that hydroxyl groups enhance α-glucosidase inhibitory activity . For pyridine derivatives, the target compound’s fluorine and methoxy combination may optimize binding to biological targets by balancing electron-withdrawing and -donating effects. For example:

- Fluorine : Increases metabolic stability and electronegativity, improving receptor affinity.

- Methoxy : Enhances solubility and modulates electron density.

Pharmaceutical Relevance

- Target Compound: Potential intermediate in antipsychotics (similar to iloperidone impurities in ) or kinase inhibitors.

- Analogues: 1-(4-Chloropyridin-2-yl)ethanone: Used in drug synthesis (e.g., antitumor agents) due to chloro’s lipophilicity . Schiff Base Derivatives: Ethanones with hydroxylnaphthalenyl groups exhibit antibacterial and antioxidant activities .

Data Tables

Table 1: Structural and Molecular Comparison

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 1-(3-Fluoro-2-methoxypyridin-4-yl)ethanone | 3-F, 2-OMe, 4-COCH₃ | C₈H₈FNO₂ | 169.15 | Fluorine enhances stability |

| 1-(5-Methoxypyridin-3-yl)ethanone | 5-OMe, 3-COCH₃ | C₈H₉NO₂ | 151.16 | Simpler substitution |

| 1-(4-Chloropyridin-2-yl)ethanone | 4-Cl, 2-COCH₃ | C₇H₆ClNO | 155.58 | Chlorine increases lipophilicity |

Biological Activity

1-(3-Fluoro-2-methoxypyridin-4-YL)ethanone is a pyridine-derived compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a methoxy group and a fluorine atom, contributing to its unique chemical reactivity and biological properties. Its molecular formula is , with a molecular weight of approximately 169.15 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of 3-fluoro-2-methoxypyridine with ethanoyl chloride or through other acylation methods. The reaction conditions are critical for optimizing yield and purity, often requiring specific catalysts and temperatures.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyridine have been shown to inhibit various bacterial strains effectively. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound class. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its role as a lead compound in cancer therapy. The compound's efficacy appears to correlate with its ability to interact with specific cellular targets involved in cancer progression.

Study 1: Antiviral Activity

A study investigating the antiviral properties of pyridine derivatives found that this compound exhibited moderate inhibitory effects against HIV-1. The compound's half-maximal inhibitory concentration (IC50) was reported at approximately 75 nM, indicating promising potential for further development as an antiviral agent .

Study 2: Cytotoxicity Assessment

In cytotoxicity assays against various human cancer cell lines, including MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer), the compound demonstrated selective toxicity with an IC50 ranging from 10 to 30 µM. These findings suggest that while the compound is effective against cancer cells, it may require optimization to reduce toxicity in normal cells .

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors within biological systems. The presence of the fluorine atom may enhance binding affinity, leading to increased efficacy in modulating biological pathways relevant to disease processes.

Comparative Analysis

To better understand the position of this compound within its chemical class, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structure Description | Key Biological Activity |

|---|---|---|

| This compound | Fluorine and methoxy substitutions on pyridine | Antiviral, anticancer |

| 2,2,2-Trifluoro-1-(3-methoxypyridin-4-YL)ethanone | Trifluoromethyl group enhances reactivity | Increased binding affinity |

| 1-(5-Methoxypyridin-4-YL)ethanone | Lacks fluorine substitution | Moderate antibacterial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.